Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide
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Overview
Description
Preparation Methods
The synthesis of Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide involves several steps. One common method includes the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected phenylalanine with 4-(cyclohexylcarbamoyl)phenylamine under appropriate reaction conditions. The final product is obtained after deprotection of the Cbz group .
Chemical Reactions Analysis
Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or nitrating agents.
Scientific Research Applications
Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to non-structural proteins of viruses, inhibiting their replication. This makes it a potential candidate for antiviral drug development .
Comparison with Similar Compounds
Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide can be compared with other phenylalanine derivatives:
Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Nalpha-[(benzyloxy)carbonyl]-N-[(3S)-1-(benzylsulfonyl)-5-phenyl-3-pentanyl]-L-phenylalaninamide: Another similar compound with distinct functional groups and uses.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C30H33N3O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
benzyl N-[1-[4-(cyclohexylcarbamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C30H33N3O4/c34-28(31-25-14-8-3-9-15-25)24-16-18-26(19-17-24)32-29(35)27(20-22-10-4-1-5-11-22)33-30(36)37-21-23-12-6-2-7-13-23/h1-2,4-7,10-13,16-19,25,27H,3,8-9,14-15,20-21H2,(H,31,34)(H,32,35)(H,33,36) |
InChI Key |
PGFYWEGUHANEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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